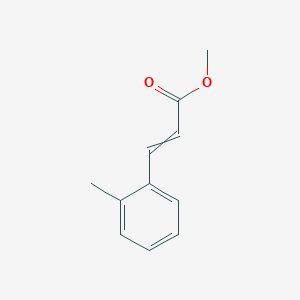
methyl 3-(2-methylphenyl)prop-2-enoate
概要
説明
methyl 3-(2-methylphenyl)prop-2-enoate, also known as methyl 3-(2-methylphenyl)-2-propenoate, is an organic compound with the molecular formula C11H12O2. This compound is a derivative of cinnamic acid and is characterized by the presence of a methyl ester group and a 2-methylphenyl substituent on the propenoic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methylphenyl)prop-2-enoate typically involves the esterification of 3-(2-methylphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
化学反応の分析
Types of Reactions
methyl 3-(2-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the double bond can yield the saturated ester.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: 3-(2-Methylphenyl)-2-propenoic acid.
Reduction: Methyl 3-(2-methylphenyl)propanoate.
Substitution: Various substituted methyl 3-(2-methylphenyl)-2-propenoates depending on the substituent introduced.
科学的研究の応用
methyl 3-(2-methylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Employed in the production of fragrances and flavoring agents due to its pleasant aroma.
作用機序
The mechanism of action of methyl 3-(2-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
Methyl cinnamate: Similar structure but lacks the 2-methyl substituent on the phenyl ring.
Ethyl cinnamate: Similar structure but has an ethyl ester group instead of a methyl ester group.
Methyl 3-phenylpropanoate: Saturated analog of the compound, lacking the double bond in the propenoic acid moiety.
Uniqueness
methyl 3-(2-methylphenyl)prop-2-enoate is unique due to the presence of the 2-methyl substituent on the phenyl ring, which can influence its reactivity and biological activity compared to other cinnamate derivatives.
特性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
methyl 3-(2-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-8H,1-2H3 |
InChIキー |
FVSMIMXZNUZTOE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C=CC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















